1-Methyl-2-phenylhydrazine

Beschreibung

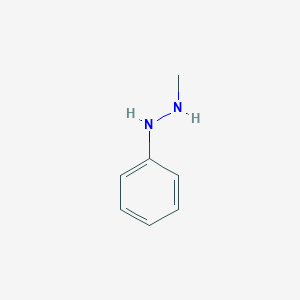

1-Methyl-2-phenylhydrazine (CAS: 92304-54-6), often encountered as its hydrochloride salt, is a substituted hydrazine derivative with the molecular formula C₇H₁₁ClN₂ and a molecular weight of 158.63 g/mol . Structurally, it consists of a phenyl group attached to a hydrazine backbone with a methyl substituent at the 1-position. The compound exhibits a melting point of 160–161°C and requires storage under inert conditions at 2–8°C to maintain stability . Its synthesis typically involves alkylation or condensation reactions, though specific protocols are less documented compared to analogs like phenylhydrazine derivatives .

This compound hydrochloride is utilized as a medical intermediate, particularly in pharmaceutical research for constructing heterocyclic frameworks . However, it carries hazards (H302, H315, H319, H335) related to toxicity, skin irritation, and respiratory discomfort, necessitating stringent safety protocols during handling .

Eigenschaften

CAS-Nummer |

622-36-6 |

|---|---|

Molekularformel |

C7H10N2 |

Molekulargewicht |

122.17 g/mol |

IUPAC-Name |

1-methyl-2-phenylhydrazine |

InChI |

InChI=1S/C7H10N2/c1-8-9-7-5-3-2-4-6-7/h2-6,8-9H,1H3 |

InChI-Schlüssel |

DHLFKRNCGLBPRR-UHFFFAOYSA-N |

Kanonische SMILES |

CNNC1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Positional Isomerism : 1-Methyl-2-phenylhydrazine differs from 1-methyl-1-phenylhydrazine in the placement of the methyl group on the hydrazine backbone, altering electronic and steric profiles .

- Substituent Effects : Compared to p-tolylhydrazine hydrochloride, the methyl group on the phenyl ring (vs. hydrazine backbone) reduces basicity and influences solubility .

- Functional Group Variation : 2-Phenylacetohydrazide replaces the hydrazine –NH–NH₂ group with a hydrazide (–CONHNH₂), enhancing hydrogen-bonding capacity .

This compound Hydrochloride

Synthesis likely involves methylating phenylhydrazine under controlled conditions, though explicit protocols are scarce. Indirect evidence suggests analogs are synthesized via alkylation or condensation .

Comparable Compounds:

Phenylhydrazine Derivatives: Synthesized via condensation of aldehydes/ketones with phenylhydrazine in acidic ethanol (e.g., 1-(naphthalen-1-ylmethylene)-2-phenylhydrazine) .

Hydrazides : Produced by reacting esters with hydrazine hydrate (e.g., 2-phenylacetohydrazide from ethyl acetate derivatives) .

Triazole-Hydrazine Hybrids : Formed via cyclocondensation, as seen in (Z)-2-(1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine .

Reactivity Insights :

- The methyl group in this compound may sterically hinder nucleophilic attack at the hydrazine nitrogen, reducing reactivity compared to phenylhydrazine .

- Hydrazides (e.g., 2-phenylacetohydrazide) exhibit higher polarity due to the carbonyl group, favoring applications in coordination chemistry .

Physicochemical and Toxicological Properties

| Property | This compound HCl | Phenylhydrazine HCl | 2-Phenylacetohydrazide |

|---|---|---|---|

| Molecular Weight (g/mol) | 158.63 | 144.59 | 150.18 |

| Melting Point (°C) | 160–161 | ~240–245 | 142–144 |

| Solubility | Moderate in polar solvents | High in water | High in DMF/ethanol |

| Toxicity (H-Statements) | H302, H315, H319, H335 | H301, H311, H331 | H302, H312 |

Notable Trends:

- Thermal Stability : Phenylhydrazine HCl and p-tolylhydrazine HCl have higher melting points (~240–250°C) due to stronger ionic interactions .

- Toxicity: this compound’s hazards align with phenylhydrazine derivatives but are less acute than phenylhydrazine monohydrochloride (H301: fatal if swallowed) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.